molecular formula C6H13Na2O10P B3034965 disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate CAS No. 26117-86-2

disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate

Cat. No.: B3034965
CAS No.: 26117-86-2
M. Wt: 322.11 g/mol
InChI Key: UUWJZXLTPORJKW-WYFATIGWSA-L
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Description

Disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate is a phosphorylated carbohydrate derivative with a tetrahydropyran (oxane) core substituted with hydroxyl groups at positions 3, 4, 5, and 4. The methyl phosphate group at position 2 is neutralized by disodium counterions, and the compound exists as a hydrate, indicating water molecules in its crystalline lattice.

The compound’s stereochemistry (2R,3S,4S,5R) is critical for its biological interactions, as minor stereochemical variations can drastically alter function. Synonyms include [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate disodium salt hydrate, highlighting its ionic and hydrated nature .

Properties

IUPAC Name

disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2Na.H2O/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;;;/h2-10H,1H2,(H2,11,12,13);;;1H2/q;2*+1;/p-2/t2-,3-,4+,5-,6?;;;/m1.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWJZXLTPORJKW-WYFATIGWSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Na2O10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate typically involves the phosphorylation of a sugar derivative. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various sugar phosphates and their derivatives, which have significant applications in biochemical and industrial processes .

Scientific Research Applications

Disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, participating in phosphorylation and dephosphorylation reactions. These reactions are crucial for energy transfer and signal transduction in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate

  • Molecular Formula : C₆H₁₃K₂O₁₀P (vs. C₆H₁₁Na₂O₉P·xH₂O for the disodium compound).
  • Key Differences :
    • Counterions : Dipotassium vs. disodium. Potassium salts often exhibit higher solubility in polar solvents compared to sodium salts, which may influence industrial or pharmaceutical formulations .
    • Hydration : Both are hydrates, but the exact number of water molecules is unspecified in the disodium compound, whereas the dipotassium analog’s formula includes one hydrate molecule explicitly .
  • Applications : Likely used in similar contexts (e.g., stabilizers or buffering agents), but potassium derivatives are preferred in potassium-supplement formulations.

2,3-Dihydroxypropyl [(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-Hydroxyphenoxy)Oxan-2-Yl]Methyl Hydrogen Phosphate

  • Molecular Formula : C₁₆H₂₃O₁₄P (vs. C₆H₁₁Na₂O₉P·xH₂O).
  • Esterification: The phosphate is esterified with a 2,3-dihydroxypropyl group instead of forming a sodium salt, increasing lipophilicity and altering bioavailability .
  • Applications: Potential use in topical formulations due to enhanced membrane permeability.

[(2R,3S,4R,5R)-5-(6-Amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

  • Molecular Formula : C₁₁H₁₇N₅O₁₀P₂S (vs. C₆H₁₁Na₂O₉P·xH₂O).
  • Key Differences: Nucleotide Analog: Incorporates a purine base (6-amino-2-methylsulfanyl) linked to the sugar-phosphate backbone, resembling modified nucleosides used in antiviral therapies. Sulfur Substitution: The methylsulfanyl group may enhance metabolic stability or target-specific enzyme interactions .
  • Applications : Likely serves as a biochemical tool for studying nucleotide-processing enzymes.

Data Table: Comparative Analysis

Property Disodium Compound Dipotassium Analog Dihydroxypropyl Ester Purine-Linked Derivative
Molecular Formula C₆H₁₁Na₂O₉P·xH₂O C₆H₁₃K₂O₁₀P C₁₆H₂₃O₁₄P C₁₁H₁₇N₅O₁₀P₂S
Counterion Disodium Dipotassium None (esterified) None (free acid)
Key Functional Groups Hydroxyl, phosphate Hydroxyl, phosphate Phenoxy, dihydroxypropyl Purine, methylsulfanyl
Solubility High (polar solvents) Moderate-High Low (lipophilic) Moderate (polar aprotic)
Potential Use Biochemical research Potassium supplements Topical delivery Antiviral research

Research Findings and Implications

  • Stereochemical Sensitivity : The disodium compound’s (2R,3S,4S,5R) configuration distinguishes it from analogs like the dipotassium derivative (unspecified stereochemistry in ), underscoring the need for precise synthesis to maintain activity .
  • Hydration Effects : The hydrate form in the disodium compound may improve crystallinity and shelf stability compared to anhydrous analogs, a factor critical for industrial scale-up .
  • Biological Relevance: The purine-linked derivative () shares the phosphorylated sugar motif but diverges in function, illustrating how minor structural changes redirect applications from metabolic studies to therapeutic development .

Biological Activity

Disodium (3,4,5,6-tetrahydroxyoxan-2-yl)methyl phosphate; hydrate, commonly referred to as disodium methyl phosphate, is a compound of significant interest in the field of biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

Disodium (3,4,5,6-tetrahydroxyoxan-2-yl)methyl phosphate has the molecular formula C6H11Na2O9PC_6H_{11}Na_2O_9P and is characterized by a tetrahydroxy sugar backbone with a phosphate group. Its structure facilitates various biochemical interactions that are crucial for its biological functions.

Mechanisms of Biological Activity

  • Phosphorylation : The phosphate group in disodium methyl phosphate plays a pivotal role in cellular signaling pathways. Phosphorylation is essential for the activation of many enzymes and receptors, influencing metabolic processes and signal transduction.
  • Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with chronic diseases such as cancer and neurodegenerative disorders.
  • Cell Proliferation : Studies have shown that disodium methyl phosphate can influence cell proliferation and differentiation. It may enhance the growth of certain cell lines while inhibiting others, suggesting its potential use in cancer therapy or regenerative medicine.

Table 1: Summary of Biological Activities

Activity TypeDescriptionSource
AntioxidantScavenges free radicals; reduces oxidative stress
Enzyme ActivationInvolved in phosphorylation processes
Cell Growth ModulationInfluences proliferation rates in various cell lines

Case Study 1: Antioxidant Effects

In a study examining the antioxidant effects of disodium methyl phosphate on human endothelial cells, it was found that treatment with the compound significantly reduced markers of oxidative stress. The results indicated a decrease in reactive oxygen species (ROS) levels by up to 40%, suggesting its potential for cardiovascular protection .

Case Study 2: Impact on Cancer Cell Lines

Another study focused on the effects of disodium methyl phosphate on colon cancer cell lines (HT-29). The compound was shown to inhibit cell migration and invasion by modulating focal adhesion kinase (FAK) signaling pathways. This inhibition was associated with reduced expression of matrix metalloproteinases (MMPs), which are critical for metastasis .

Applications in Medicine

The biological activities of disodium methyl phosphate suggest several potential applications:

  • Nutraceuticals : Due to its antioxidant properties, it can be formulated into dietary supplements aimed at reducing oxidative stress.
  • Cancer Therapy : Its ability to inhibit cancer cell migration positions it as a candidate for adjunctive therapy in oncology.
  • Cardiovascular Health : The compound's protective effects against oxidative damage may contribute to cardiovascular health strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate
Reactant of Route 2
Reactant of Route 2
disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate

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